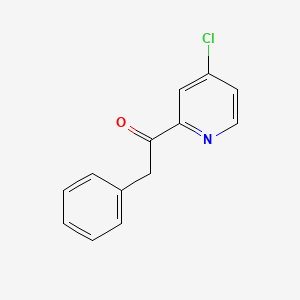![molecular formula C8H11ClN2 B15238572 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is known for its broad spectrum of pharmacological properties and is used in various scientific research fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity .
Análisis De Reacciones Químicas
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases, including cancer and diabetes.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another heterocyclic ring and exhibit various biological activities.
Pyrrolopyridine derivatives: These compounds share a similar structure and are known for their pharmacological properties. The uniqueness of 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride lies in its specific substitution pattern and the resulting biological activities.
Propiedades
Fórmula molecular |
C8H11ClN2 |
|---|---|
Peso molecular |
170.64 g/mol |
Nombre IUPAC |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c1-6-2-7-3-9-4-8(7)5-10-6;/h2,5,9H,3-4H2,1H3;1H |
Clave InChI |
UOTVFZBSRBZXEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CNC2)C=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





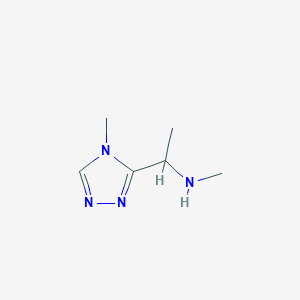
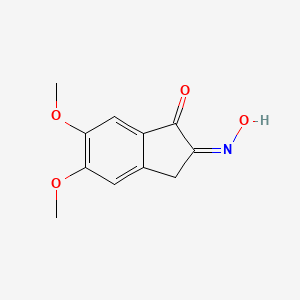
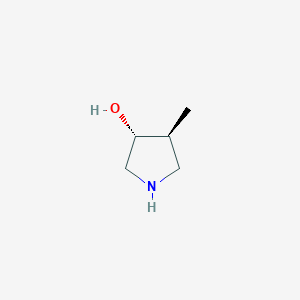
![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
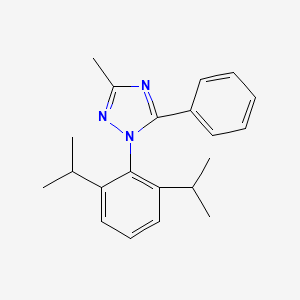
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
![N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B15238560.png)
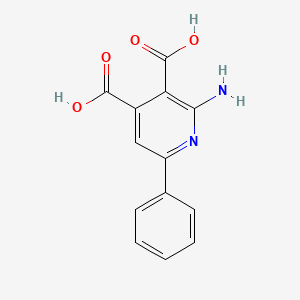
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)

